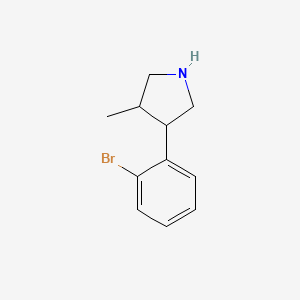
3-(2-Phenylcyclopropyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylcyclopropyl)propanenitrile is an organic compound with the molecular formula C12H13N It is characterized by a cyclopropyl ring substituted with a phenyl group and a propanenitrile chain
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method to synthesize nitriles, including this compound, is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using dehydrating agents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain nitriles.
Industrial Production Methods:
- Industrially, nitriles are often produced through the ammoxidation of alcohols or aldehydes. For example, propanol can be converted to propionitrile through ammoxidation .
Types of Reactions:
Hydrolysis: Nitriles can undergo hydrolysis in the presence of acids or bases to form carboxylic acids or amides.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Grignard Reaction: Grignard reagent (RMgX) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Grignard Reaction: Ketones.
科学的研究の応用
3-(2-Phenylcyclopropyl)propanenitrile has various applications in scientific research:
作用機序
The mechanism of action of 3-(2-Phenylcyclopropyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes. detailed studies on its specific molecular targets and pathways are still ongoing .
類似化合物との比較
Propionitrile (Propanenitrile): A simple aliphatic nitrile used as a solvent and precursor to other organic compounds.
Acetonitrile: A widely used solvent in organic synthesis and chromatography.
Butyronitrile: Another aliphatic nitrile with similar properties.
Uniqueness: 3-(2-Phenylcyclopropyl)propanenitrile is unique due to its cyclopropyl ring and phenyl group, which confer distinct chemical and physical properties compared to simpler nitriles like propionitrile and acetonitrile. These structural features make it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
3-(2-phenylcyclopropyl)propanenitrile |
InChI |
InChI=1S/C12H13N/c13-8-4-7-11-9-12(11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7,9H2 |
InChIキー |
YRDCLOMERWSGJC-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C2=CC=CC=C2)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


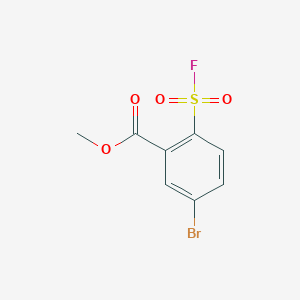
![(2-Methylpropyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13254833.png)
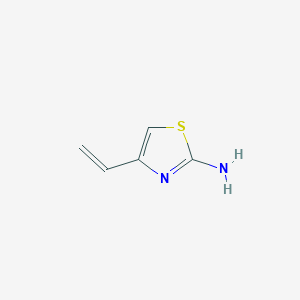
amine](/img/structure/B13254861.png)
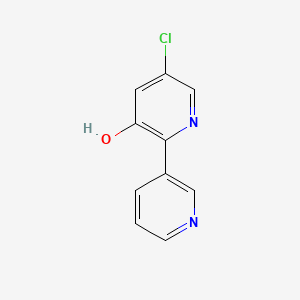
![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13254873.png)
amine](/img/structure/B13254875.png)
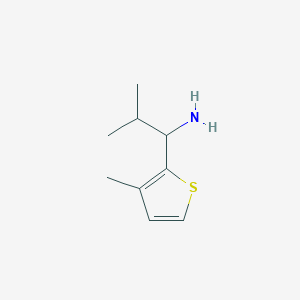


![2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13254910.png)
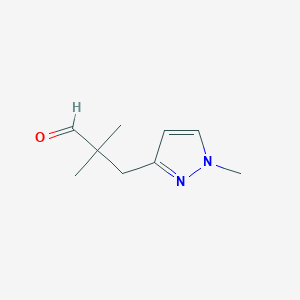
![3-[(Hex-5-en-2-yl)amino]benzonitrile](/img/structure/B13254919.png)
